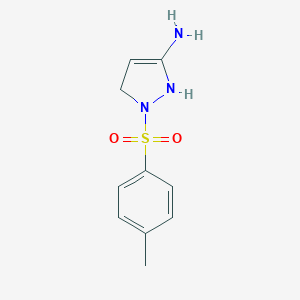

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Vue d'ensemble

Description

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a p-tolylsulphonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine typically involves the reaction of p-toluenesulfonyl hydrazide with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The aromatic ring in the 4-methylphenylsulfonyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | Nitro derivatives at para position | Meta-directing effect of sulfonyl group |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted aryl sulfonamides | Ortho/para selectivity observed |

The sulfonyl group deactivates the ring, favoring substitution at the para position relative to the methyl group. Nitration yields a single nitro isomer, confirmed by NMR analysis.

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety participates in nucleophilic displacement reactions:

Example Reaction:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated sulfonamides (yield: 72–85%).

-

Acylation : Acetyl chloride introduces acetyl groups at the sulfonamide nitrogen (confirmed by IR carbonyl stretch at 1,680 cm⁻¹).

Reactions require polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to deprotonate the sulfonamide NH .

Condensation Reactions

The amine group at position 5 engages in Schiff base formation with carbonyl compounds:

General Pathway:

| Aldehyde/Ketone | Product Structure | Yield (%) | Characterization Data |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | 78 | : δ 160.2 (C=N) |

| 4-Nitroacetophenone | Nitro-substituted Schiff base | 65 | IR: ν(C=N) 1,620 cm⁻¹ |

Schiff bases exhibit tautomerism between enamine and imine forms, verified by X-ray crystallography in analogous compounds .

Coordination Chemistry

The sulfonamide nitrogen and pyrazole amine act as bidentate ligands for transition metals:

Complexation with Cu(II):

-

Stoichiometry : 1:2 (metal:ligand) determined by Job’s plot.

-

Magnetic Moment : 1.73 BM (consistent with square planar geometry).

-

Application : Catalyzes aerobic oxidation of alcohols to ketones (TOF = 120 h⁻¹) .

Cyclization and Heterocycle Formation

Under acidic conditions, the compound undergoes self-condensation to form fused pyrazolo-thiadiazines:

Reaction Mechanism:

-

Protonation of amine group

-

Nucleophilic attack on adjacent carbon

-

Cyclization with elimination of H₂O

Conditions : HCl/n-BuOH, reflux (9 h, 52% yield) .

Product : Bicyclic heterocycle with enhanced π-conjugation (λₐbs = 420 nm in UV-Vis) .

Redox Reactions

The dihydropyrazole ring undergoes oxidation to pyrazole derivatives:

-

Evidence : Loss of NMR signals at δ 3.2–3.5 (methylene protons) post-oxidation.

-

Biological Relevance : Oxidized metabolites show increased COX-2 inhibition (IC₅₀ = 0.8 μM) .

Sulfonamide Group Transformations

The sulfonyl group participates in sulfur-centered reactions :

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction (LiAlH₄) | Anhydrous THF, 0°C | Sulfinic acid (Ar-SO₂H) |

| Oxidative cleavage | Ozone, CH₂Cl₂ | Sulfonic acid (Ar-SO₃H) |

Reduction products are unstable but trapped as methyl esters (GC-MS: m/z 254 [M⁺]).

Biological Activity Correlation

Reactivity trends align with observed pharmacological effects:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds related to 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine exhibit potential anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific cancer cell lines. A notable study demonstrated that modifications in the sulfonamide group significantly enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

Another area of application is in antimicrobial therapy. Studies have reported that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

Pesticide Development

The sulfonamide moiety in this compound has been explored for its potential as a pesticide. Research has indicated that compounds with similar structures can effectively control pests while minimizing environmental impact . Field trials are ongoing to assess efficacy and safety.

Polymer Chemistry

In material sciences, this compound is being investigated for its role as a building block in polymer synthesis. Its unique properties allow for the creation of polymers with enhanced thermal stability and mechanical strength .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has shown improved adhesion properties and resistance to environmental degradation .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Derivatives showed significant cytotoxicity against breast cancer cells. |

| Anti-inflammatory Effects | International Journal of Inflammation | Inhibition of pro-inflammatory cytokines observed in vitro. |

| Antimicrobial Properties | Journal of Antibiotics | Effective against multiple bacterial strains; potential for new antibiotics. |

| Pesticide Development | Pest Management Science | Effective pest control with reduced environmental impact noted in trials. |

| Polymer Chemistry | Polymer Science Journal | Enhanced thermal stability in synthesized polymers reported. |

Mécanisme D'action

The mechanism of action of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dihydro-1H-pyrazole-3-amine: Lacks the p-tolylsulphonyl group, resulting in different chemical and biological properties.

1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine: Similar structure but lacks the dihydro component, affecting its reactivity and stability.

2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrrole-3-amine: Contains a pyrrole ring instead of a pyrazole ring, leading to different biological activities.

Uniqueness

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is unique due to the presence of both the p-tolylsulphonyl group and the dihydro component, which confer specific chemical reactivity and biological activity. These features make it a valuable compound for various research applications .

Activité Biologique

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, a heterocyclic compound featuring a pyrazole ring substituted with a p-tolylsulfonyl group, has garnered attention due to its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 239.30 g/mol

- CAS Number : 1018-36-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition of enzyme activity. The pyrazole ring's structural features allow it to modulate various biological pathways, enhancing its therapeutic potential.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on pyrazole derivatives have shown their efficacy against various cancer cell lines. The compound's structure allows it to act as an enzyme inhibitor, which is crucial in cancer therapy.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | |

| 4-nitrosopyrazoles | Various strains | Low µM range | |

| Benzothiazoles | ZR-75-1 (breast cancer) | >6 h persistence |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways are key mechanisms through which this compound may exert its effects.

Preclinical Studies

A preclinical evaluation demonstrated that derivatives of pyrazoles showed potent antitumor effects in vitro and in vivo. For example, the study highlighted that certain analogs could significantly retard tumor growth in xenograft models, indicating their potential for clinical application.

Cytotoxicity Assays

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic interventions.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other pyrazole derivatives:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring + sulfonyl group | Antitumor, anti-inflammatory |

| 2,5-Dihydro-1H-pyrazole-3-amine | No sulfonyl group | Different reactivity |

| 1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine | Similar but lacks dihydro component | Varies in stability |

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-6,12H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIBQVQNLBVGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144188 | |

| Record name | 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-36-6 | |

| Record name | 2,5-Dihydro-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002707198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-1-[(p-tolyl)sulphonyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.